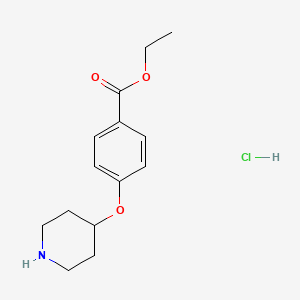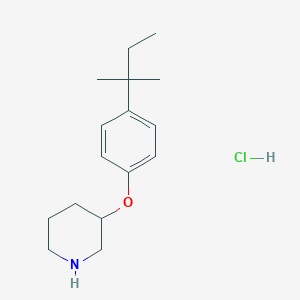![molecular formula C15H24ClNO B1397694 4-[(2-Isopropylphenoxy)methyl]piperidine hydrochloride CAS No. 1219982-10-1](/img/structure/B1397694.png)
4-[(2-Isopropylphenoxy)methyl]piperidine hydrochloride
説明
科学的研究の応用
Metabolic Activity in Obesity Research
4-[(2-Isopropylphenoxy)methyl]piperidine hydrochloride has been studied for its effects on metabolic activities. Massicot, Steiner, and Godfroid (1985) found that a related compound, 3-hydroxymethyl N-methyl piperidine (4-chlorophenoxy) acetate hydrochloride, when chronically administered, causes reduced food intake and weight gain in obese rats. This was accompanied by an increase in free fatty acid concentration in these rats (Massicot, Steiner, & Godfroid, 1985).
Influence on Feeding Behavior
The compound's effect on feeding behavior was also investigated. Massicot, Thuillier, and Godfroid (1984) reported that 3-hydroxymethyl N-methyl piperidine (4-chlorophenoxy) acetate, hydrochloride, affects the satiety center by reducing obesity induced in mice, suggesting potential applications in understanding and managing feeding behaviors (Massicot, Thuillier, & Godfroid, 1984).
Energy Expenditure Activation
Further research by Massicot, Ricquier, Godfroid, and Apfelbaum (1985) indicated that the compound, chemically unrelated to amphetamine, increases energy expenditure by increasing resting oxygen consumption in rats. This study offers insights into potential mechanisms for controlling obesity and managing metabolic rates (Massicot, Ricquier, Godfroid, & Apfelbaum, 1985).
Anti-Acetylcholinesterase Activity
In the field of neuropharmacology, Sugimoto et al. (1992) explored the structure-activity relationships of 1-benzyl-4-(2-phthalimidoethyl)piperidine and related derivatives, revealing potent anti-acetylcholinesterase activity. This finding is significant for research in neurological disorders and cognitive function (Sugimoto et al., 1992).
Synthesis and Antioxidant Activity
Geronikaki, Hadjipavlou-Litina, Chatziopoulos, and Soloupis (2003) synthesized 4,5-disubstituted-thizolyl amides, derivatives of 4-hydroxy-piperidine and of 4-N-methyl piperazine, and tested them as anti-inflammatory agents, demonstrating both anti-inflammatory and antioxidant activities. Such studies are crucial for developing new pharmacological agents (Geronikaki, Hadjipavlou-Litina, Chatziopoulos, & Soloupis, 2003).
Lipolytic Effects Study
Research on lipolytic effects by Massicot, Falcou, Steiner, and Godfroid (1986) found that adding 3-hydroxymethyl N-methyl piperidine (4-chlorophenoxy) acetate increases glycerol release from adipocytes. This suggests potential applications in studying lipid metabolism and related diseases (Massicot, Falcou, Steiner, & Godfroid, 1986).
Safety And Hazards
The safety data sheet for piperidine, a related compound, indicates that it is highly flammable, harmful if swallowed, toxic in contact with skin or if inhaled, and causes severe skin burns and eye damage . It is also harmful to aquatic life . Specific safety and hazard information for 4-[(2-Isopropylphenoxy)methyl]piperidine hydrochloride should be sought from the manufacturer or supplier.
特性
IUPAC Name |
4-[(2-propan-2-ylphenoxy)methyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO.ClH/c1-12(2)14-5-3-4-6-15(14)17-11-13-7-9-16-10-8-13;/h3-6,12-13,16H,7-11H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXOMUSXXMZOZMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1OCC2CCNCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.81 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(2-Isopropylphenoxy)methyl]piperidine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-[4-(4-Piperidinyloxy)phenyl]-1-ethanone hydrochloride](/img/structure/B1397612.png)
![1-[4-(3-Piperidinylmethoxy)phenyl]-1-ethanone hydrochloride](/img/structure/B1397613.png)
![3-{[2-(sec-Butyl)phenoxy]methyl}piperidine hydrochloride](/img/structure/B1397614.png)

![3-{[(2,6-Difluorobenzyl)oxy]methyl}pyrrolidine hydrochloride](/img/structure/B1397616.png)
![3-{[(2,4-Difluorobenzyl)oxy]methyl}pyrrolidine hydrochloride](/img/structure/B1397617.png)
![3-[2-(sec-Butyl)-4-chlorophenoxy]pyrrolidine hydrochloride](/img/structure/B1397619.png)
![4-{[(4-Isopropylbenzyl)oxy]methyl}piperidine hydrochloride](/img/structure/B1397622.png)
![4-[(2,4,5-Trichlorophenoxy)methyl]piperidine hydrochloride](/img/structure/B1397624.png)
![3-{2-[(3,5-Dimethoxybenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1397627.png)
![4-[4-(tert-Butyl)-2-methylphenoxy]piperidine hydrochloride](/img/structure/B1397629.png)
![1-[2-(3-Pyrrolidinyloxy)phenyl]-1-ethanone hydrochloride](/img/structure/B1397630.png)
![4-[(3,4-Dimethylphenoxy)methyl]piperidine hydrochloride](/img/structure/B1397632.png)